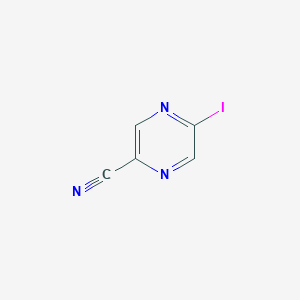

5-Iodopyrazine-2-carbonitrile

Description

Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis and Advanced Materials Research

Pyrazine, a six-membered heterocyclic compound with two nitrogen atoms in a para arrangement, is a fundamental scaffold in organic chemistry. researchgate.net This structural motif is not merely of academic interest; it is a core component in numerous molecules that are integral to human health and technology. researchgate.netrsc.org The pyrazine ring is present in several essential medicines, highlighting its importance in pharmaceutical development. researchgate.net Beyond pharmaceuticals, functionalized pyrazines are investigated for their use as catalysts, selective extractants for metals, and components in photovoltaic devices. rsc.org

The utility of the pyrazine scaffold stems from its unique electronic nature and the ability to introduce a wide array of functional groups, allowing for the fine-tuning of its chemical and physical properties. researchgate.net These characteristics make pyrazines valuable building blocks for creating complex molecules with specific functions, driving research in both medicinal chemistry and materials science. researchgate.netrsc.org

Role of Halogenation in Modulating Reactivity and Electronic Properties of Pyrazines

The introduction of halogen atoms onto the pyrazine ring is a critical strategy for modifying its chemical behavior. Halogenation significantly impacts the electronic properties of the pyrazine system, primarily due to the electron-withdrawing nature of halogens. nih.gov This electronic perturbation makes the pyrazine ring more susceptible to certain chemical transformations.

A key consequence of halogenation is the enhanced reactivity of the pyrazine derivative in transition metal-catalyzed cross-coupling reactions. rsc.org Halogenated pyrazines are excellent substrates for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the halogenated position generally follows the trend I > Br > Cl, making iodinated pyrazines particularly valuable for such transformations. wuxiapptec.com Furthermore, the presence and position of halogens can influence the solid-state properties of pyrazine derivatives, such as fluorescence, by affecting intermolecular interactions.

Specific Research Focus on 5-Iodopyrazine-2-carbonitrile within the Field of Heterocyclic Chemistry

Within the diverse family of halogenated pyrazines, this compound has emerged as a compound of significant interest for synthetic chemists. Its value lies in its specific arrangement of functional groups, which provides a versatile platform for constructing more complex molecular architectures.

| Chemical Identity of this compound | |

|---|---|

| CAS Number | 1196154-95-6 bldpharm.comaksci.com |

| Molecular Formula | C₅H₂IN₃ bldpharm.comaksci.com |

| Molecular Weight | 230.99 g/mol bldpharm.comaksci.com |

| Structure | A pyrazine ring substituted with an iodine atom at position 5 and a nitrile (cyano) group at position 2. |

The research focus on this compound is primarily driven by its utility as a synthetic intermediate. The molecule incorporates two key reactive features:

The Iodo Group: The iodine atom at the 5-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at this position. organic-chemistry.orgwikipedia.orgwikipedia.org The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective reactions under mild conditions. wikipedia.org

The Cyano Group: The nitrile (-C≡N) group at the 2-position is a strong electron-withdrawing group. Its presence significantly influences the electronic landscape of the pyrazine ring, activating the molecule for certain reactions and impacting the properties of the final products. rsc.orgacs.org For instance, the activating effect of cyano groups has been noted in facilitating double Sonogashira reactions on dichloropyrazines. rsc.org

The combination of these two functional groups makes this compound a powerful building block. Researchers can utilize the iodine for selective functionalization via cross-coupling, while the cyano group can be retained to modulate electronic properties or be converted into other functional groups in subsequent synthetic steps. This dual functionality is crucial for the efficient synthesis of highly substituted and electronically tuned pyrazine derivatives for applications in medicinal chemistry and materials science. smolecule.comcymitquimica.com

| Potential Cross-Coupling Reactions for this compound | ||

|---|---|---|

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) organic-chemistry.orgwikipedia.org | Carbon-Carbon (Aryl, Alkyl) organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne wikipedia.orgbyjus.com | Carbon-Carbon (Alkynyl) wikipedia.org |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) organic-chemistry.orgnrochemistry.com | Carbon-Nitrogen organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

1196154-95-6 |

|---|---|

Molecular Formula |

C5H2IN3 |

Molecular Weight |

230.99 g/mol |

IUPAC Name |

5-iodopyrazine-2-carbonitrile |

InChI |

InChI=1S/C5H2IN3/c6-5-3-8-4(1-7)2-9-5/h2-3H |

InChI Key |

UEARLISXNBMUAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)I)C#N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 5 Iodopyrazine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 5-iodopyrazine-2-carbonitrile. The inherent electron-deficient nature of the pyrazine (B50134) ring, which contains two nitrogen atoms, predisposes it to attack by nucleophiles. This reactivity is significantly enhanced by the presence of electron-withdrawing substituents.

The C5 position, bearing the iodine atom, is the primary site for SNAr reactions on the this compound scaffold. Several factors contribute to this high reactivity:

Ring Activation: The two nitrogen atoms in the pyrazine ring withdraw electron density via an inductive effect, making the ring carbons electrophilic and susceptible to nucleophilic attack.

Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the relative stability of the anion. The weakness of the C-I bond facilitates its cleavage during the substitution process.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) first attacks the electron-deficient C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, elimination step, the aromaticity is restored by the expulsion of the iodide leaving group. This pathway is favored because the electron-withdrawing groups can effectively stabilize the negative charge on the intermediate complex.

Common nucleophiles used in SNAr reactions with this compound include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), leading to the formation of ethers, thioethers, and animated pyrazines, respectively. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) readily displaces the iodine to yield 5-methoxypyrazine-2-carbonitrile.

The nitrile (-C≡N) group at the C2 position plays a crucial role in directing and activating the SNAr reaction at the C5 position. Its influence is twofold:

Regioselectivity: The positioning of the nitrile group ortho and para to the ring nitrogens and para to the iodinated carbon (C5) creates a highly polarized and electrophilic center at C5. The synergistic electron withdrawal by the two ring nitrogens and the C2-nitrile group makes the C5 position the most electron-deficient carbon on the ring, ensuring that nucleophilic attack occurs with high regioselectivity at this site over the C3 or C6 positions.

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is highly suitable for participating in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond readily undergoes oxidative addition to a Pd(0) complex, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This reactivity has been extensively exploited to synthesize complex pyrazine derivatives.

The Suzuki-Miyaura coupling is a robust method for forming new carbon-carbon bonds by reacting an organohalide with an organoboron compound. This compound serves as an effective electrophilic partner in this reaction, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, and base is critical for achieving high yields.

Research has demonstrated the successful coupling of this compound with a range of boronic acids and esters. For example, its reaction with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate provides 5-phenylpyrazine-2-carbonitrile (B13872696) in good yield.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C, 16 h | 5-Phenylpyrazine-2-carbonitrile | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 5-(4-Methoxyphenyl)pyrazine-2-carbonitrile | 92 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux, 6 h | 5-(Thiophen-2-yl)pyrazine-2-carbonitrile | 78 |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 °C, 4 h | 5-(Pyridin-3-yl)pyrazine-2-carbonitrile | 65 |

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a vinyl or aryl halide and a terminal alkyne. This compound is an excellent substrate for this transformation, yielding 5-alkynylpyrazine-2-carbonitrile derivatives, which are valuable intermediates in medicinal chemistry. The reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of an amine base that also serves as a solvent.

The C-I bond's high reactivity facilitates the oxidative addition step to the palladium catalyst under mild conditions. Studies have shown efficient coupling with various terminal alkynes, including both alkyl and aryl acetylenes, to generate a library of functionalized pyrazines.

| Terminal Alkyne | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 25 °C, 5 h | 5-(Phenylethynyl)pyrazine-2-carbonitrile | 94 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | DIPA | DMF | 60 °C, 3 h | 5-((Trimethylsilyl)ethynyl)pyrazine-2-carbonitrile | 88 |

| 1-Heptyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile | 80 °C, 12 h | 5-(Hept-1-yn-1-yl)pyrazine-2-carbonitrile | 76 |

| 3-Ethynylpyridine | PdCl₂(dppf), CuI | Et₃N | DMF | 70 °C, 6 h | 5-((Pyridin-3-yl)ethynyl)pyrazine-2-carbonitrile | 81 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, reacting an aryl halide with an amine. This reaction has proven highly effective with this compound for the synthesis of 5-aminopyrazine derivatives. These products are key structural motifs in many biologically active molecules.

The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate. The choice of ligand is critical as it stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the C-N bond. The reaction can be performed with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.

| Amine | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 110 °C, 18 h | 5-(Phenylamino)pyrazine-2-carbonitrile | 89 |

| Morpholine | Pd(OAc)₂, BINAP | NaOtBu | Toluene | 100 °C, 8 h | 5-Morpholinopyrazine-2-carbonitrile | 95 |

| Benzylamine | Pd₂(dba)₃, Xantphos | K₃PO₄ | t-BuOH | 90 °C, 12 h | 5-(Benzylamino)pyrazine-2-carbonitrile | 82 |

| Pyrrolidine | Pd(OAc)₂, RuPhos | K₂CO₃ | Toluene | 100 °C, 24 h | 5-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile | 75 |

Negishi Coupling and Organometallic Strategies

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.org In the context of this compound, the reactive C-I bond provides a site for such transformations, enabling the introduction of various organic residues. The general mechanism involves the oxidative addition of the iodo-pyrazine to a Pd(0) or Ni(0) complex, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgmdpi.com

The versatility of the Negishi coupling allows for the linkage of sp, sp2, and sp3 hybridized carbon atoms, making it a valuable method for synthesizing complex molecules. wikipedia.org For instance, research on related heterocyclic systems has demonstrated the successful coupling of aryl zinc chlorides with heteroaryl chlorides under microwave irradiation, suggesting a potential route for the derivatization of this compound. mdpi.com The choice of catalyst and ligands is crucial for optimizing reaction yields and functional group tolerance. wikipedia.org For example, palladium catalysts are often favored for their high yields and broad functional group compatibility. wikipedia.org Nickel catalysts, such as Ni(PPh3)4 or Ni(acac)2, also serve as effective alternatives. wikipedia.org

Table 1: Examples of Negishi Coupling Reactions for C-C Bond Formation

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Organic Halide (e.g., R-X) | Organozinc Compound (e.g., R'-ZnX') | Pd(0) or Ni(0) with ligands | Coupled Product (R-R') | wikipedia.org |

| 2-Bromopyridine | Organozinc reagent | Tetrakis(triphenylphosphine)palladium(0) | Unsymmetrical 2,2'-bipyridines | wikipedia.org |

| o-Iodotoluene | o-Tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Biphenyl | wikipedia.org |

| (Z)-1-Hexenyl iodide | 1-Decyne derived organozinc | Not specified | 5,7-Hexadecadiene | wikipedia.org |

| Aryl Zinc Chlorides | Electron-deficient/rich Aryl Chlorides | Pd2(dba)3/t-Bu3P·HBF4 (Microwave) | Biaryl derivatives | mdpi.com |

Stille Coupling and Related Organotin Chemistry

The Stille coupling provides another effective palladium-catalyzed method for creating C-C bonds, this time by reacting an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org The iodine atom on this compound makes it a suitable substrate for this reaction. The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. openochem.org

This reaction is noted for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

Various palladium catalysts and ligands can be employed to facilitate Stille couplings. For instance, PdCl2(PPh3)2 has been used in the synthesis of bipyridines from stannylated pyridines and bromopyridines. mdpi.com The addition of additives like LiCl or CuI can also influence the reaction's efficiency, depending on the specific substrates used. mdpi.com Research on the synthesis of bipyridine derivatives has shown that Stille coupling is a highly reactive method, sometimes succeeding where other coupling reactions like the Suzuki coupling might not. mdpi.compreprints.org

Table 2: Conditions and Catalysts for Stille Coupling Reactions

| Reactants | Catalyst/Additive | Conditions | Product | Reference |

| Organostannane and Organic Halide | Pd(0) complex | Not specified | Coupled product | organic-chemistry.orgwikipedia.org |

| 2,5-Dibromopyridine and 2-Trimethylstannylpyridine | Not specified | Not specified | 5-Bromo-2,2'-bipyridine | researchgate.net |

| 3,5-Dibromo-1-methyl-1H-1,2,4-triazole and Organotin derivatives | PdCl2(PPh3)2/LiCl or PdCl2(PPh3)2/CuI | Microwave, 110 °C, solvent-free | 5-Monosubstituted 1,2,4-triazoles | mdpi.com |

| Stannylated Pyridines and Bromopyridines | PdCl2(PPh3)2 | Not specified | Bipyridines | mdpi.com |

Other Selective Transformations of this compound

Reductive elimination is a fundamental step in many catalytic cycles, particularly those involving transition metals like palladium and nickel. umb.eduscribd.com It is the reverse of oxidative addition and results in the formation of a new bond between two ligands and a reduction in the oxidation state of the metal center, typically by two units. umb.edulibretexts.org For reductive elimination to occur, the ligands that are to be eliminated must be situated in a cis position relative to each other on the metal center. libretexts.org

This reaction is often the final step in cross-coupling reactions like the Negishi and Stille couplings, leading to the formation of the desired product and regeneration of the active catalyst. umb.eduscribd.com The thermodynamics of the reaction must be favorable for it to proceed. libretexts.org The rate of reductive elimination can be influenced by several factors, including the nature of the ligands and the coordination number of the metal complex. For example, reductive elimination is generally faster from five-coordinate complexes than from six-coordinate ones. libretexts.org

One common reaction of nitriles is reduction to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org

The nitrile group can also participate in cycloaddition or condensation reactions to form various five- and six-membered heterocycles. d-nb.info Furthermore, it can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The reactivity of the nitrile group is influenced by the electronic properties of the pyrazine ring to which it is attached. The presence of the electron-withdrawing pyrazine ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, have been extensively studied. The general catalytic cycle for these reactions involves three main stages:

Oxidative Addition: The reaction initiates with the oxidative addition of the organic halide (in this case, this compound) to a low-valent transition metal catalyst, typically Pd(0) or Ni(0). This step involves the cleavage of the carbon-iodine bond and results in a higher oxidation state for the metal (e.g., Pd(II)). mdpi.com

Transmetalation: The organometallic reagent (organozinc in Negishi, organotin in Stille) then transfers its organic group to the palladium complex, displacing the halide. This step regenerates the metal-halide bond and forms a diorganopalladium(II) intermediate. mdpi.com

Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the initial low-valent state of the catalyst, allowing it to re-enter the catalytic cycle. mdpi.comumb.eduscribd.com

Mechanistic studies often employ techniques like NMR spectroscopy to identify and characterize reaction intermediates. scribd.com For example, studies on related systems have helped to elucidate the role of additives and the influence of ligand structure on the efficiency and selectivity of these coupling reactions. mdpi.com Understanding these mechanistic details is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of complex pyrazine derivatives.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

A combination of mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy is employed to build a comprehensive profile of the compound. Each technique offers unique insights into the molecular architecture of 5-Iodopyrazine-2-carbonitrile.

High-Resolution Mass Spectrometry is a fundamental tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the compound from other molecules with the same nominal mass. The calculated monoisotopic mass of this compound (C₅H₂IN₃) is 230.9344 g/mol . An experimental HRMS measurement would be expected to yield a mass-to-charge ratio ([M+H]⁺) that corresponds to this value within a very narrow margin of error (typically < 5 ppm), thereby verifying the molecular formula. While specific experimental HRMS fragmentation data for this compound is not widely published, such studies would be crucial for confirming its structural integrity.

Table 1: Predicted HRMS Data for this compound

| Formula | Identifier | Calculated Mass (m/z) | Ion Type |

|---|---|---|---|

| C₅H₂IN₃ | This compound | 230.9344 | [M]⁺ |

Note: This table is based on theoretical calculations.

NMR spectroscopy is arguably the most powerful technique for elucidating the specific connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyrazine (B50134) ring. Due to the electron-withdrawing effects of the iodine atom and the nitrile group, these protons would appear as singlets (or narrow doublets with a small coupling constant) at downfield chemical shifts, likely between 8.5 and 9.5 ppm. For comparison, the isomeric 6-Iodo-pyrazine-2-carbonitrile shows two singlets at 9.21 and 8.94 ppm in DMSO-d₆. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule, as they are all in unique chemical environments. The carbon atom of the nitrile group (C≡N) is expected to appear around 115-120 ppm. vulcanchem.com The four carbons of the pyrazine ring would have shifts influenced by the nitrogen and iodine substituents. The carbon bearing the iodine (C-5) would likely be found at a lower field (higher ppm value) compared to the other carbons due to the heavy atom effect, while the other ring carbons would appear in the typical aromatic region for nitrogen heterocycles (approx. 130-160 ppm). oregonstate.eduorganicchemistrydata.org

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazine ring, helping to distinguish between them.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would show no correlation, confirming the protons are not on adjacent carbons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be essential to definitively assign each proton signal to its corresponding carbon and to confirm the substitution pattern by showing correlations between protons and carbons over two or three bonds.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 8.5 - 9.5 | 2 x Singlet | Two distinct signals for H-3 and H-6. |

| ¹³C | ~ 115 - 120 | Singlet | Nitrile carbon (C≡N). |

Note: This table contains predicted values based on known chemical shift ranges and data from similar compounds.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, strong absorption in the range of 2200-2260 cm⁻¹. vulcanchem.com The isomer 6-Iodo-pyrazine-2-carbonitrile, for instance, shows a strong C≡N stretch at 2230 cm⁻¹. vulcanchem.com Other expected absorptions would include C-H stretching for the aromatic protons (above 3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and C-I bond vibrations, which would appear in the fingerprint region at lower wavenumbers (around 620 cm⁻¹). vulcanchem.comsigmaaldrich.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2200 - 2260 | Strong, Sharp |

| Aromatic C=N/C=C Stretch | 1400 - 1600 | Medium |

Note: This table is based on established group frequency correlations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. oregonstate.edu If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and the planarity of the pyrazine ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as halogen bonding (involving the iodine atom) or π-π stacking, which can significantly influence the material's physical properties. capes.gov.br To date, a crystal structure for this compound has not been deposited in major crystallographic databases.

Theoretical and Computational Studies of 5 Iodopyrazine 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of molecular geometries, energies, and reactivity indices. For 5-Iodopyrazine-2-carbonitrile, DFT studies are crucial for understanding how the interplay between the pyrazine (B50134) ring, the cyano group, and the iodine substituent dictates its chemical behavior.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comirjweb.com A smaller gap generally implies higher reactivity. mdpi.com

While specific DFT calculations for this compound are not widely published, data from related pyrazine derivatives offer significant insights. For instance, a computational study on a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides revealed that HOMO-LUMO energy gaps, calculated at the B3LYP/6-31G(d,p) level, ranged from 4.21 eV to 4.93 eV, with substituents significantly influencing these values. mdpi.com In these systems, the HOMO is often distributed over the thiophene (B33073) and benzene (B151609) rings, while the LUMO can also involve the pyrazine ring. mdpi.com

For the parent molecule, pyrazine-2-carbonitrile, the addition of substituents is known to alter the electronic landscape. The introduction of an iodine atom at the 5-position is expected to influence the HOMO and LUMO energies. Iodine can act as a weak σ-electron withdrawing group due to its electronegativity and as a π-electron donor through its lone pairs, while also introducing significant polarizability. Computational studies on halogen-substituted pyrazine-2-carboxamides show that the HOMO and LUMO can be delocalized over the entire molecule, with the specific localization depending on the nature and position of the substituents. researchgate.net In the case of this compound, the LUMO is anticipated to be significantly localized on the electron-deficient pyrazine ring and the cyano group, making these sites susceptible to nucleophilic attack. The HOMO, influenced by the iodine's lone pairs, would be partially located on the iodine atom and the π-system of the ring.

Table 1: Calculated Electronic Properties of Related Pyrazine Derivatives This table presents data for analogous compounds to infer properties of this compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| 5-(p-Tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | B3LYP/6-31G(d,p) | -6.45 | -1.78 | 4.67 | mdpi.com |

| 5-(4-Mercaptophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | B3LYP/6-31G(d,p) | -6.12 | -1.91 | 4.21 | mdpi.com |

Note: The data illustrates how different substituents affect the electronic properties of pyrazine-containing systems.

Geometrical Optimization and Conformation Analysis

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, a planar structure is expected due to the aromaticity of the pyrazine ring.

While specific crystallographic or calculated data for this compound is scarce, analysis of similar structures provides a reliable model. For example, computational models of pyrazine-2-carbaldehyde (B1279537) suggest C-N bond lengths within the ring of approximately 1.34 Å. In a silver(I) complex of 5-(2-pyridyl)pyrazine-2-carbonitrile, the pyrazinyl rings were found to be planar. researchgate.net DFT calculations on 2-amino-5-iodopyridine, a related structure, have been used to determine its optimized geometry. irjweb.com

The introduction of the iodine atom at position 5 and the cyano group at position 2 will induce minor distortions in the pyrazine ring from a perfect hexagon. The C-I bond length is expected to be around 2.05-2.10 Å, typical for iodine attached to an sp² carbon. The C-C≡N bond of the nitrile group will be nearly linear.

Advanced Research Applications and Future Directions

Applications in Advanced Organic Synthesis

In the field of advanced organic synthesis, 5-Iodopyrazine-2-carbonitrile is recognized as a versatile building block. The presence of two distinct functional groups—the reactive carbon-iodine bond and the synthetically flexible nitrile group—on an electron-deficient pyrazine (B50134) core allows for a multitude of chemical transformations.

Building Block for Complex Heterocyclic Systems

This compound serves as an exemplary starting material for the construction of elaborate heterocyclic frameworks, which are central to medicinal chemistry and chemical biology. srdorganics.com The pyrazine moiety itself is a privileged structure found in numerous pharmacologically active compounds. The compound's utility stems from the differential reactivity of its functional groups, which enables chemists to perform sequential and highly controlled modifications.

The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the straightforward introduction of diverse aryl, alkyl, and alkynyl substituents at the 5-position of the pyrazine ring. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles, further expanding the molecular complexity. This dual functionality makes it a crucial intermediate for accessing polysubstituted pyrazine derivatives that would be difficult to synthesize through other methods. lookchem.com

Table 1: Examples of Complex Heterocycles from Halogenated Precursors

| Precursor Type | Reaction | Resulting System | Application Area |

|---|---|---|---|

| Iodinated Pyridine (B92270) | Sonogashira Coupling / Cyclization | Indolo[2,1-a]isoquinoline | Medicinal Chemistry Scaffolds nih.gov |

| Bromo-Iodo Pyrazine | Palladium-Catalyzed Cross-Coupling | Functionalized Pyrazines | Pharmaceuticals, Agrochemicals |

Precursor for Advanced Chemical Entities

Beyond general heterocyclic synthesis, this compound is a direct precursor to advanced chemical entities with tailored functions. Its structural motifs are frequently sought after in the design of new therapeutic agents and agrochemicals. The electron-deficient nature of the pyrazine ring, amplified by the electron-withdrawing nitrile group, makes it a key component in molecules designed to interact with biological targets like enzymes and receptors. smolecule.com

Research has demonstrated that related halogenated pyrazine and pyridine structures are foundational to the synthesis of molecules with potential applications as enzyme inhibitors, such as thrombin and PKC inhibitors, and other drug candidates. lookchem.comsmolecule.comsigmaaldrich.com The synthesis of these complex final products often relies on the strategic and selective functionalization of the precursor molecule, highlighting the importance of versatile starting materials like this compound.

Development of Ligands in Catalysis

The development of novel ligands is a cornerstone of transition metal catalysis, enabling precise control over reaction selectivity and efficiency. mdpi.com this compound and related compounds are valuable building blocks in ligand synthesis. The nitrogen atoms in the pyrazine ring can act as coordination sites for a metal center, while the iodo-substituent provides a covalent attachment point for integrating the pyrazine unit into larger, more complex ligand architectures through cross-coupling reactions. osti.govhbni.ac.in

This approach allows for the rational design of ligands with finely-tuned electronic properties. For instance, incorporating the electron-deficient pyrazine ring can modulate the electron density at the metal center, thereby influencing the catalytic activity. Research into porous metallopolymers has utilized iodinated pyridine ligands to systematically vary the coordination sphere around diruthenium catalytic sites, demonstrating how these halogenated heterocycles can be polymerized to create solid-supported catalysts. osti.gov Furthermore, pyrazine moieties are integral to ligands in photochemically active complexes, where they can influence metal-to-ligand charge transfer (MLCT) properties. nih.govresearchgate.net

Contributions to Materials Science Research

The unique electronic properties and rigid structure of the pyrazine core make this compound a compound of interest in materials science. wikipedia.org It serves as a precursor for organic materials with specific optical, electronic, and structural characteristics.

Development of Materials with Tunable Optical or Electrical Properties

The electron-deficient pyrazine ring, coupled with a strong electron-withdrawing nitrile group, makes this molecule a valuable component for creating π-conjugated systems with desirable optoelectronic properties. These systems are foundational for applications in organic electronics. mdpi.com For example, related amino-iodopyrazine compounds have been used in the preparation of organic light-emitting diodes (OLEDs).

The pyrazine unit can be incorporated into larger conjugated molecules or polymers used as host materials in phosphorescent OLEDs or as emitters in light-emitting electrochemical cells (LEECs). mdpi.comresearchgate.netacs.org The electronic nature of the pyrazine ligand in metal complexes can significantly impact the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of the material. researchgate.netresearchgate.net The strategic design of metal-organic frameworks (MOFs) with heterocyclic linkers can also lead to materials with tunable luminescent or electrochromic (color-changing) properties in response to external stimuli. mdpi.com

Table 2: Optoelectronic Properties of Materials Derived from Heterocyclic Precursors

| Material Class | Heterocyclic Component | Key Property | Application |

|---|---|---|---|

| Cationic Iridium Complex | 2,5-dipyridyl(pyrazine) | Deep Red Electroluminescence (666 nm) | LEEC researchgate.net |

| Carbazole Derivative | Pyridine | High Triplet Energy (2.61–3.05 eV) | OLED Host Material mdpi.com |

| Ruthenium(II) Complex | 2,2′-Bipyrazyl | Tunable MLCT Absorption Bands | Photosensitizers researchgate.net |

Precursors for Polymeric Architectures and Controlled Networks

The ability to undergo polymerization makes this compound a candidate for constructing advanced polymeric architectures. The carbon-iodine bond serves as a reactive handle for polymerization reactions, most notably Sonogashira cross-coupling. osti.gov This has been effectively used to prepare a family of porous metallopolymers where iodinated ligands are coupled with multi-alkyne linkers to form insoluble, amorphous, yet catalytically active networks. osti.gov This strategy allows for the creation of heterogeneous catalysts where the active sites are part of a robust, porous structure.

Furthermore, iodinated heterocycles are instrumental in building supramolecular polymers. For example, 2-hydroxy-5-iodopyridine (B80090) has been used in the synthesis of carborane-based "axles" capped with pyridone units. d-nb.info These molecules spontaneously self-assemble through hydrogen bonding to form linear "nanotrains" up to several micrometers in length, demonstrating a pathway from a simple heterocyclic precursor to a controlled, high-aspect-ratio nanostructure. d-nb.info The pyrazine unit can also be used as a building block for mechanically interlocked molecules like catenanes, which can be precursors to novel polycatenane polymers. hbni.ac.in

Exploration of Novel Chemical Transformations and Methodologies

The unique electronic properties of the this compound scaffold, characterized by an electron-deficient aromatic system further activated by a nitrile group and possessing a versatile iodo substituent, make it a valuable substrate for a variety of novel chemical transformations. Research into the reactivity of halogenated pyrazines has unveiled numerous methodologies for C-C, C-N, and C-P bond formation, many of which are directly applicable to this compound.

The primary route for the functionalization of the iodo group is through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates a range of powerful transformations that are otherwise difficult to achieve. Methodologies such as the Suzuki, Stille, and Negishi couplings are powerful tools for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazine ring. rsc.org For instance, the Suzuki reaction, which couples an organoboron species with an organic halide, and the Stille coupling, which utilizes organotin compounds, have been successfully applied to halogenated pyrazines. rsc.org Similarly, the Negishi reaction provides a pathway for coupling with organozinc reagents. rsc.org

In addition to C-C bond formation, the development of C-N coupling methodologies has been crucial. While the amination of some halopyrazines can be achieved through nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the ring, palladium-catalyzed reactions like the Buchwald-Hartwig amination offer a broader scope and milder conditions. rsc.orgnih.gov These methods are particularly valuable for creating bonds with a wide array of nitrogen nucleophiles. nih.gov The Sonogashira coupling, another palladium-catalyzed reaction, allows for the direct introduction of terminal alkynes, yielding alkynylpyrazine derivatives which are important intermediates in organic synthesis. nih.gov

The inherent electron deficiency of the pyrazine nucleus generally renders it resistant to electrophilic substitution. cmu.edu Consequently, methodologies such as directed ortho-metalation have been developed for the functionalization of pyrazine cores, although the presence of the iodo group in this compound offers a more direct handle for modification via coupling reactions. cmu.edu Another area of transformation involves the homolytic alkylation or acetylation of the pyrazine-2-carbonitrile core, which can be used to introduce alkyl or acetyl groups onto the ring. grafiati.com

Below is a table summarizing key transformations applicable to this compound.

| Reaction Type | Reagents/Catalysts | Bond Formed | Description | Reference |

| Suzuki Coupling | Pd catalyst, Base, Boronic acid/ester | C-C | Forms a new carbon-carbon bond by coupling the iodo-position with an organoboron reagent. | rsc.org, nih.gov |

| Stille Coupling | Pd catalyst, Organostannane | C-C | Creates a carbon-carbon bond by reacting the iodo-position with an organotin compound. | rsc.org |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | C-C | A powerful method for C-C bond formation using an organozinc nucleophile. | rsc.org |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | C-N | Forms a carbon-nitrogen bond, allowing for the synthesis of a wide range of aminopyrazines. | nih.gov |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Alkyne | C-C (sp) | Couples the iodo-position with a terminal alkyne to form an alkynylpyrazine. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., Amine, Alkoxide) | C-Nu | The electron-deficient pyrazine ring allows for direct substitution of the iodo group by strong nucleophiles. | rsc.org |

Emerging Research Areas and Unexplored Reactivity in Halogenated Pyrazine Chemistry

The field of halogenated pyrazine chemistry, while mature in some respects, continues to present new opportunities for discovery. The chemistry of pyrazines remains relatively unexplored compared to other nitrogen-containing heterocycles, indicating significant potential for new findings. rsc.org

Emerging Research Applications: A prominent emerging area is the application of functionalized pyrazines, derived from precursors like this compound, in materials science. These compounds serve as building blocks for novel organic light-emitting diodes (OLEDs) and other materials with unique electronic and photophysical properties. researchgate.net The ability to tune these properties through systematic modification of the pyrazine core via cross-coupling reactions is a key driver of this research. Furthermore, the development of complex, highly functionalized pyrazines as intermediates for pharmaceutical agents remains a significant focus, with applications in antiviral, anticancer, and anti-inflammatory drug discovery. mdpi.com

Unexplored Reactivity and Methodologies: The development of more efficient, selective, and sustainable catalytic systems for pyrazine functionalization is an ongoing endeavor. cuny.edu This includes creating catalysts that operate under milder conditions or exhibit novel selectivities. An area of largely unexplored reactivity for halogenated pyrazines is their participation in more complex reaction cascades. Photoredox catalysis, for example, offers a means to generate radical species under mild conditions, potentially enabling novel cyclization and functionalization pathways that are inaccessible through traditional methods. aablocks.com

The differential reactivity of dihalogenated heterocycles presents another avenue for exploration. tandfonline.com While this compound has only one halogen, the principles of selective activation could be applied to dihalopyrazinecarbonitriles, enabling sequential and site-selective functionalization. The unique electronic interplay between the cyano group and a halogen at different positions can lead to unexpected reactivity patterns that are yet to be fully mapped.

Furthermore, the behavior of halogenated pyrazines under specific conditions, such as in the presence of strong bases like potassium amide, can lead to ring-opening reactions, a phenomenon that is mechanistically distinct from standard substitution or coupling pathways. wur.nl A deeper understanding and control of these ring-opening and subsequent rearrangement reactions could lead to novel synthetic routes for other heterocyclic systems. The investigation of pyrazines in mechanochemical reactions and their participation in halogen bonding to form complex co-crystals also represent nascent fields of study with potential applications in solid-state chemistry and materials design. researchgate.net

Finally, comparing the reactivity of the trifluoromethoxy group, which has "pseudohalogen" character, to traditional halogens on the pyrazine ring has opened new questions about stability and reactivity in coupling reactions, suggesting that the synthesis and exploration of other "pseudo-halogenated" pyrazine-2-carbonitriles could be a fruitful area of future research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.